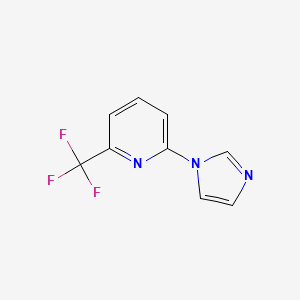

2-(1H-咪唑-1-基)-6-(三氟甲基)吡啶

货号 B582246

CAS 编号:

1215266-61-7

分子量: 213.163

InChI 键: JPUQWWQTPRLRLB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

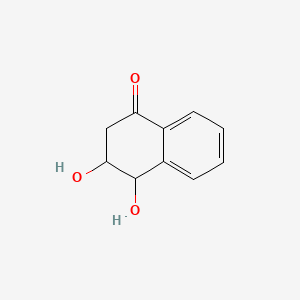

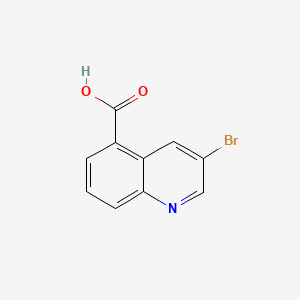

“2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1215206-29-3 . It has a molecular weight of 249.62 . The compound is known for its purity, which is approximately 98% .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine”, has been a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” is represented by the Inchi Code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” include a molecular weight of 249.62 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .

- Methods of Application : The functionalization of imidazo[1,2-a]pyridines is achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .

- Results or Outcomes : A wide range of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Antifungal Activity of 2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity .

- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes : The synthesized compounds showed antifungal activity towards Candida albicans and non-albicans Candida species strains .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .

- Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

- Scientific Field : Material Science .

- Summary of Application : The vehicle mechanism can be proposed for proton conduction in MOFs .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .

- Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

- Scientific Field : Material Science .

- Summary of Application : The vehicle mechanism can be proposed for 1 and 2 by calculating the activation energy and by analysing their crystal structures .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

属性

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQWWQTPRLRLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682402 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

CAS RN |

1215266-61-7 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

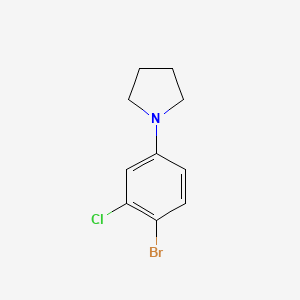

1-(4-Bromo-3-chlorophenyl)pyrrolidine

1291487-20-1

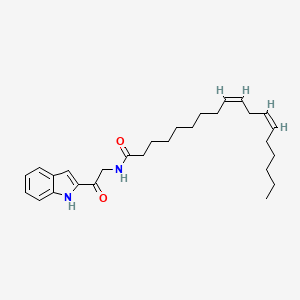

Termitomycamide B

1254277-89-8

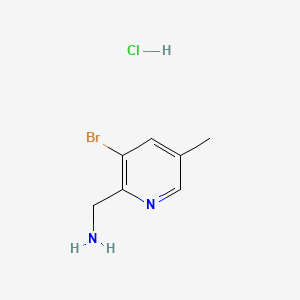

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one

1220891-22-4

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)